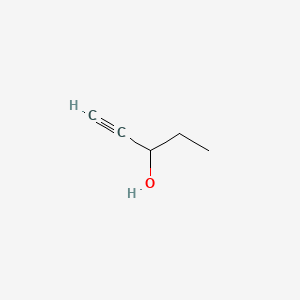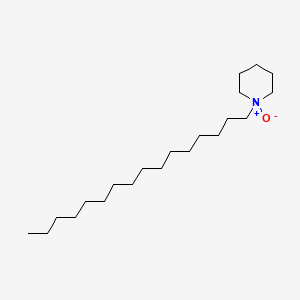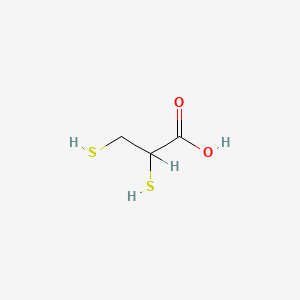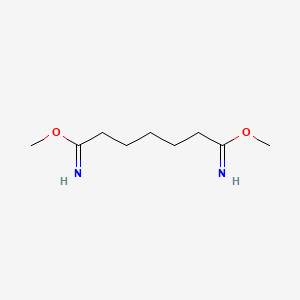
2-Hydroxyhexanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 2-hydroxyhexanoic acid involves various chemical strategies. For instance, the synthesis of 2-ethylhexanoic acid can be achieved through catalytic oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide under mild conditions, achieving high selectivity (Czieszowic et al., 2023)(Czieszowic et al., 2023). Another method involves the dehydrogenation of 2-ethylhexanol in the presence of sodium hydroxide and copper(II) oxide as the catalyst under atmospheric pressure (Wen-long et al., 2014)(Wen-long et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, has been elucidated based on chemical and physicochemical properties and derivatives (Catelani & Colombi, 1974)(Catelani & Colombi, 1974).
Chemical Reactions and Properties
Chemical reactions involving related compounds have been studied extensively. For example, 2-hydroxy-6-ketohexa-2,4-dienoic acid intermediates on bacterial meta-cleavage pathways were synthesized using a Heck coupling strategy, helping to investigate enzymatic reactions catalyzed by C-C hydrolase BphD (Speare et al., 2004)(Speare et al., 2004).
Physical Properties Analysis
The physical properties of similar hydroxy acids, such as solubility and melting points, are often determined by their structure and functional groups. However, specific physical property data for this compound was not directly found in the consulted literature.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. For instance, the study on 2-ethylhexanoic acid highlights its potential for high selectivity in synthesis reactions under green chemistry principles (Czieszowic et al., 2023). Another aspect of chemical properties is the behavior of hexanal and related compounds in oil-in-water emulsions, showing how hydroxylated metabolites like 4-hydroxyhex-2-enal have high reactivity, especially in protein-containing systems (Vandemoortele et al., 2020)(Vandemoortele et al., 2020).
Aplicaciones Científicas De Investigación
Chemical Reactivity in Food Emulsions
A study by Vandemoortele et al. (2020) explores the reactivity of various aldehydes, including hexanal (which oxidizes to hexanoic acid) in oil-in-water emulsions. This research is significant in understanding the behavior of these compounds in food products, particularly their interaction with proteins and influence on lipid oxidation markers in foods (Vandemoortele et al., 2020).
Role in Chemical Synthesis and Industry
Markowska et al. (2021) discuss the importance of 6-aminohexanoic acid (a derivative of hexanoic acid) in chemical synthesis. This compound plays a critical role in the synthesis of modified peptides and is significant in the polyamide synthetic fibers industry, such as in the production of nylon (Markowska et al., 2021).
Biocatalysis and Biodegradable Polymers
The use of Acidovorax sp. CHX100 Δ6HX for producing ω-hydroxycarboxylic acids from cycloalkanes is detailed by Salamanca et al. (2020). This research underlines the potential of biocatalysis in generating essential precursors like 6-hydroxyhexanoic acid for biodegradable polyester polymers (Salamanca et al., 2020).
Biodegradation in Marine Environments
Sashiwa et al. (2018) examine the microbial degradation behavior of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in seawater. Their findings highlight the biodegradability of such polymers in marine environments, emphasizing the role of 3-hydroxyhexanoate in these processes (Sashiwa et al., 2018).
Bio-lubricant in Cosmetics
The synthesis of 2-ethylhexyl stearate, where 2-ethylhexanol reacts with stearic acid, and its application as a bio-lubricant in cosmetics is explored by Gawas and Rathod (2020). This study highlights the potential of such esters in the cosmetics industry (Gawas & Rathod, 2020).
Mecanismo De Acción
Target of Action
2-Hydroxyhexanoic acid is a hydroxy fatty acid that is caproic (hexanoic) acid substituted by a hydroxy group at position 2 . It is a Bronsted acid, capable of donating a hydron to an acceptor . It is also an animal metabolite, produced during a metabolic reaction in animals .
Mode of Action
As a Bronsted acid, it can donate a proton, potentially affecting pH-dependent biological processes .
Biochemical Pathways
This compound is involved in the formation of 2-hydroxyhexanoyl-CoA, a compound involved in various metabolic pathways . .
Propiedades
IUPAC Name |
2-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNVHGFPZAZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863686 | |
| Record name | 2-Hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxycaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6064-63-7 | |
| Record name | (±)-2-Hydroxyhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6064-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-hydroxyhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L58MR7E927 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxycaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 - 58 °C | |
| Record name | 2-Hydroxycaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 2-hydroxyhexanoic acid?
A1: this compound acts as a semiochemical for the parasitic mite Varroa destructor, which infests honeybee brood cells. Research has shown that the presence of this compound in worker brood cells significantly increases the number of mites entering the cells. [] This suggests that the mite may use this compound as a cue to identify suitable brood cells for reproduction.
Q2: Can this compound be used as a biomarker for any specific conditions?
A2: A study investigating the protective effects of saffron in a mouse colitis model identified this compound as one of the metabolites significantly altered by saffron treatment in DSS-treated mice. [] While further research is needed, this finding suggests a potential role for this compound as a biomarker for monitoring saffron's anti-inflammatory effects and potentially for assessing gut health.
Q3: What are the potential applications of this compound in organic synthesis?
A3: this compound serves as a valuable starting material for the synthesis of various organic compounds. For instance, it can be enantioselectively converted to L-norleucine, an essential amino acid, through a three-step biocatalytic cascade. [] This cascade involves regioselective hydroxylation, oxidation, and stereoselective reductive amination, showcasing the versatility of this compound as a building block in chiral synthesis.
Q4: Has the molecular structure of this compound been elucidated?
A4: While the provided abstracts do not delve into detailed spectroscopic data for this compound, its molecular formula is C6H12O3, and its molecular weight is 132.16 g/mol. [] Structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Q5: How does the structure of this compound influence its reactivity?
A5: The presence of both a hydroxyl group and a carboxylic acid group in this compound influences its reactivity. The hydroxyl group can participate in reactions such as esterification and etherification. [] Additionally, the carboxylic acid group can undergo reactions like amidation and decarboxylation, highlighting its versatility as a synthetic intermediate.
Q6: Are there any studies exploring the solubility of this compound?
A6: Yes, the solubility of this compound has been investigated in supercritical CO2. [] Understanding its solubility in different solvents, especially green solvents like supercritical CO2, is crucial for developing efficient extraction and purification processes, as well as exploring its potential applications in various fields.
Q7: What insights have been gained from studying the thermal decomposition of compounds related to this compound?
A7: The thermal decomposition of 1,1-bis(t-butyldioxy)cyclohexane, a compound structurally related to this compound, has been shown to yield the polyester of this compound as a major product. [] This finding suggests potential pathways for the polymerization of this compound and highlights the influence of its structure on its thermal behavior and potential applications in polymer chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)










